molecular formula C11H12FN3O B1359982 {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 1142210-87-4

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

Cat. No.: B1359982
CAS No.: 1142210-87-4
M. Wt: 221.23 g/mol
InChI Key: ZGRKRQBJDMVDIW-UHFFFAOYSA-N
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Description

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and ethylmethylamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide intermediate. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A similar compound with a different substitution pattern.

    1,3,4-Oxadiazole: Another isomer with distinct chemical properties.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different heterocyclic rings.

Uniqueness

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is unique due to its specific combination of the oxadiazole ring and the fluorophenyl group. This combination imparts unique chemical and biological properties that are not observed in other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRKRQBJDMVDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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